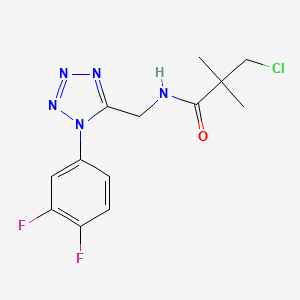
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide is a synthetic organic compound, featuring a combination of chloro, difluorophenyl, and tetrazole groups. It showcases unique chemical properties due to its structural elements, making it a significant candidate for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide, several steps and reaction conditions must be meticulously followed:
Tetrazole Formation: : The preparation typically starts with the formation of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and an acid catalyst.
Intermediate Formation: : The next step involves converting the 3,4-difluorophenyl tetrazole derivative into a corresponding halide via chlorination using thionyl chloride or phosphorus pentachloride.
Amidation Reaction: : The final step involves reacting the chlorinated intermediate with 2,2-dimethylpropanamide in the presence of a base like triethylamine, promoting nucleophilic substitution to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large-scale reactors, ensuring precise control over temperature, pressure, and reactant concentrations. Continuous flow methods and high-throughput screening techniques optimize the yield and purity of the compound.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions typically result in the removal of chloro or difluoro groups, producing simpler derivatives, usually performed under hydrogenation conditions with palladium catalysts.
Substitution: : The compound is also prone to nucleophilic substitution reactions, especially at the chloro group, where nucleophiles like amines or thiols can replace the chloro group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon, sodium borohydride.
Substituting Agents: : Amines, thiols, alkoxides.
Major Products Formed
科学研究应用
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide finds diverse applications:
Chemistry: : Used as a reagent in organic synthesis for constructing complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor, affecting specific biological pathways.
Medicine: : Investigated as a potential pharmaceutical compound, particularly for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of agrochemicals and specialty polymers.
作用机制
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its tetrazole moiety is crucial for binding, mimicking natural substrates or inhibitors. The pathways involved often include signal transduction and metabolic processes, crucial for the compound's biological effects.
相似化合物的比较
Compared to other tetrazole-containing compounds, 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide stands out due to its unique combination of chloro and difluoro groups. These confer distinct chemical reactivity and biological activity, setting it apart from analogs like:
3-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
The presence of both chloro and difluoro groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N5O/c1-13(2,7-14)12(22)17-6-11-18-19-20-21(11)8-3-4-9(15)10(16)5-8/h3-5H,6-7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGLEKWPHLTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)
![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)

![3-(2-fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2528960.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)


![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)
![Methyl 6-fluoro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2528972.png)
